molecular formula C25H29F2NO2 B11810088 Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate

Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate

Cat. No.: B11810088
M. Wt: 413.5 g/mol
InChI Key: RSUREMKXDTUFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a difluorocyclohexyl ring, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of benzyl chloroformate with 3,3-difluorocyclohexylamine to form benzyl 3,3-difluorocyclohexylcarbamate. This intermediate is then reacted with 4-phenylpiperidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3,3-difluorocyclohexylcarbamate
  • Benzyl (S)-3-bromo-1-(®-3,3-difluorocyclohexyl)-2-oxopropylcarbamate
  • N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide

Uniqueness

Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H29F2NO2

Molecular Weight

413.5 g/mol

IUPAC Name

benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C25H29F2NO2/c26-25(27)14-7-12-22(17-25)23-16-21(20-10-5-2-6-11-20)13-15-28(23)24(29)30-18-19-8-3-1-4-9-19/h1-6,8-11,21-23H,7,12-18H2

InChI Key

RSUREMKXDTUFDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(F)F)C2CC(CCN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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